molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Cat. No.: B131183
CAS No.: 170985-84-9
M. Wt: 206.24 g/mol
InChI Key: KSVAVOFBEXSSNM-BZPKPHBRSA-N
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Scientific Research Applications

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde has several scientific research applications, including:

Mechanism of Action

Target of Action

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily used as an intermediate in the production of Posaconazole . Posaconazole is a well-known antifungal medication, suggesting that the compound may target fungal enzymes or structures.

Biochemical Pathways

As an intermediate in the production of Posaconazole, this compound likely participates in the biochemical pathways leading to the inhibition of ergosterol synthesis. By inhibiting lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol intermediates. This disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Result of Action

The result of the action of this compound is the production of Posaconazole, a potent antifungal medication. The ultimate molecular and cellular effects would therefore be the disruption of fungal cell membranes and the inhibition of fungal growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde can be synthesized from (S)-2-(benzyloxy)propional and formylhydrazine . The reaction involves the condensation of these two starting materials under controlled conditions to form the desired product. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Posaconazole. This makes it a valuable compound in pharmaceutical research and development, particularly in the context of antifungal therapies .

Properties

CAS No.

170985-84-9

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide

InChI

InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1

InChI Key

KSVAVOFBEXSSNM-BZPKPHBRSA-N

Isomeric SMILES

C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1

SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

Synonyms

[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; 

Origin of Product

United States

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